秋水仙碱-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

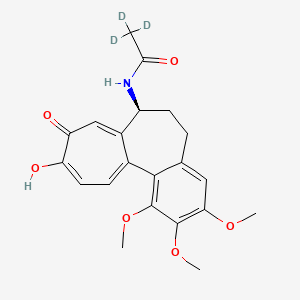

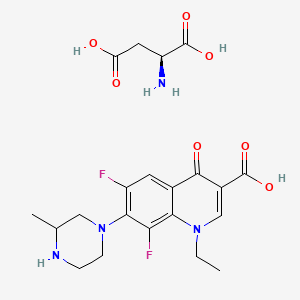

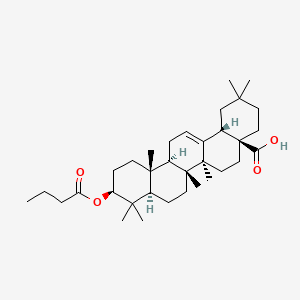

Colchiceine-d3, also known as Colchiceine-d3, is a useful research compound. Its molecular formula is C21H23NO6 and its molecular weight is 388.434. The purity is usually 95%.

BenchChem offers high-quality Colchiceine-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Colchiceine-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

与白蛋白的相互作用

Bosca 和 Tormos (2013) 的一项研究使用激光闪光光解 (LFP) 探索了秋水仙碱 (CEI) 和人血清白蛋白 (HSA) 之间的相互作用。他们发现,与它的类似物不同,CEI 的三重激发态在 HSA 存在下是可检测到的。这种相互作用有助于理解秋水仙碱及其衍生物与血清白蛋白的结合亲和力和位点特异性,从而深入了解它们的药代动力学行为和潜在治疗应用。该研究确定了 CEI 和 N-去乙酰秋水仙碱 (DCEI) 与 HSA 结合的缔合常数 (K(a)),验证了 LFP 作为研究药物-白蛋白相互作用的方法 (Bosca & Tormos, 2013).

细胞毒性和细胞色素 P450 表达

Dvořák 等人 (2002) 进行了一项研究,比较了秋水仙碱 (EIN) 和秋水仙素 (COL) 在原代人肝细胞中的细胞毒性。他们发现 EIN 的毒性低于 COL,并且不会诱导各种细胞色素 P450 (CYP) 同工型的表达,这表明其具有较少的药物-药物相互作用和副作用的潜力。这项研究强调了研究秋水仙碱及其衍生物的代谢和毒理学特征以确保在治疗中使用的安全性的重要性 (Dvořák et al., 2002).

微管蛋白结合和抗癌活性

Wardle 等人 (2011) 合成和表征了一种新型的微管蛋白靶向 DO3A-秋水仙碱偶联物,证明了秋水仙碱衍生物在肿瘤学中的潜力。这种衍生物来自 N-去乙酰秋水仙碱,在体外对卵巢癌细胞显示出与秋水仙碱相似的疗效。该研究强调了秋水仙碱及其衍生物作为开发针对癌症治疗中微管蛋白的新型治疗剂的基础的潜力 (Wardle et al., 2011).

新型类似物的抗增殖筛选

Czerwonka 等人 (2020) 对区域选择性脱甲基秋水仙碱和硫秋水仙碱的新型类似物的合成和抗增殖筛选的研究揭示了这些化合物的有吸引力的生物学特性。通过区域选择性脱甲基修饰秋水仙碱,该研究鉴定了具有改善的抗增殖活性的衍生物,表明它们在开发新型抗癌药物中的用途 (Czerwonka et al., 2020).

作用机制

Target of Action

Colchiceine-d3, like its parent compound colchicine, primarily targets tubulin , a protein that forms the microtubules of the cellular cytoskeleton . Tubulin is crucial for maintaining cell shape, signaling, division, migration, and intracellular transport .

Mode of Action

Colchiceine-d3 interacts with tubulin and interferes with its polymerization, disrupting the formation of microtubules . This disruption leads to the downregulation of multiple inflammatory pathways and modulation of innate immunity . It inhibits the activation of the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome, attenuates neutrophil adhesion, and mediates the activation of interleukin-1β, an inflammatory mediator .

Biochemical Pathways

The primary biochemical pathway affected by Colchiceine-d3 is the microtubule assembly pathway . By binding to tubulin, Colchiceine-d3 prevents the formation of microtubules, which are essential components of the cell’s structure and function . This disruption affects various cellular processes, including cell division and intracellular transport . Additionally, Colchiceine-d3 impacts inflammatory pathways, including the NALP3 inflammasome and interleukin-1β .

Pharmacokinetics

Colchiceine-d3, similar to colchicine, is predominantly metabolized in the gastrointestinal tract . Two proteins, P-glycoprotein (P-gp) and CYP3A4, play a pivotal role in governing its pharmacokinetics . The bioavailability of colchicine is about 45%, and it has a protein binding capacity of 35-44% . The elimination half-life of colchicine is between 26.6 and 31.2 hours, and it is primarily excreted in feces .

Result of Action

The interaction of Colchiceine-d3 with tubulin leads to a variety of molecular and cellular effects. It inhibits microtubule formation, thereby disrupting cellular structure and function . This disruption can lead to cell cycle arrest and apoptosis in certain cell types . Additionally, by modulating inflammatory pathways, Colchiceine-d3 can reduce inflammation and potentially alleviate symptoms of conditions like gout and Familial Mediterranean Fever .

Action Environment

The action, efficacy, and stability of Colchiceine-d3 can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can impact the absorption and metabolism of the compound . Additionally, factors such as temperature and light exposure can affect the stability of Colchiceine-d3

生化分析

Biochemical Properties

Colchiceine-d3 disrupts microtubules by binding to tubulin, a globular protein, and preventing its polymerization . This interaction with tubulin is critical for its role in biochemical reactions. The compound can also stimulate the intrinsic GTPase activity of tubulin .

Cellular Effects

Colchiceine-d3 has profound effects on various types of cells and cellular processes. It induces apoptosis in several normal and tumor cell lines . By disrupting the mitotic spindle, it causes the accumulation of cells in the G2/M phase, leading to the development of apoptosis .

Molecular Mechanism

The molecular mechanism of action of Colchiceine-d3 involves its binding interactions with biomolecules and changes in gene expression. It binds to the colchicine-binding site of tubulin, which can be covalently bound to the cysteine residues . This binding prevents the polymerization of tubulin, disrupting the formation of microtubules and affecting cell division .

属性

IUPAC Name |

2,2,2-trideuterio-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-16(24)17(25)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,24,25)/t15-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGILOMAMBLWNG-VSLDJYOXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride](/img/structure/B562861.png)

![(2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methyl 3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoate](/img/structure/B562865.png)

![4a-Methyl-4a,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3(2H)-one](/img/structure/B562869.png)